4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine
Brand Name: Vulcanchem
CAS No.: 1291984-69-4
VCID: VC3058729
InChI: InChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
SMILES: COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

CAS No.: 1291984-69-4

Cat. No.: VC3058729

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine - 1291984-69-4

Specification

CAS No. 1291984-69-4
Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name 3-[(2-methoxyphenyl)methyl]-5-piperidin-4-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Standard InChI Key WJKWBTSTGGBLKV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3
Canonical SMILES COC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3

Introduction

Chemical Structure and Properties

4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine contains three main structural components: a 2-methoxyphenyl group, a 1,2,4-oxadiazole heterocyclic ring, and a piperidine ring. The compound features a methyl linker connecting the 2-methoxyphenyl group to the 1,2,4-oxadiazole moiety, which is further connected to the piperidine ring at position 4.

Identification and Nomenclature

The compound 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine is identified by several standardized chemical identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers for 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine

ParameterValue
CAS Number1291984-69-4
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
IUPAC Name3-[(2-methoxyphenyl)methyl]-5-piperidin-4-yl-1,2,4-oxadiazole
Standard InChIInChI=1S/C15H19N3O2/c1-19-13-5-3-2-4-12(13)10-14-17-15(20-18-14)11-6-8-16-9-7-11/h2-5,11,16H,6-10H2,1H3
Standard InChIKeyWJKWBTSTGGBLKV-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1CC2=NOC(=N2)C3CCNCC3
PubChem Compound ID53533796

Physical and Chemical Properties

The physical and chemical properties of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine can be understood by examining its structural components. The 1,2,4-oxadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom, which contributes to the compound's polarity and potential for hydrogen bonding. The 2-methoxyphenyl group adds lipophilicity and may influence receptor interactions through aromatic interactions. The piperidine ring, with its basic nitrogen, contributes to the compound's water solubility and potential for salt formation.

Based on the compound's structure, it likely exhibits moderate lipophilicity, making it potentially suitable for crossing biological membranes while maintaining adequate water solubility for formulation and biological distribution. The presence of the piperidine nitrogen also suggests the compound may form salts with various acids, potentially improving its solubility profile for pharmaceutical applications.

Synthesis and Preparation

Synthetic Challenges

The synthesis of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine presents several challenges, including:

  • Regioselectivity in the formation of the 1,2,4-oxadiazole ring

  • Protection and deprotection strategies for the piperidine nitrogen

  • Purification to remove isomeric byproducts

  • Optimization of cyclization conditions to achieve high yields

These challenges necessitate careful control of reaction conditions and monitoring throughout the synthetic process to ensure high purity and yield of the final product.

CompoundStructural SimilaritiesDifferencesKnown Activities
2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles Contains oxadiazole and piperidine moieties1,3,4-oxadiazole vs. 1,2,4-oxadiazole; thiopropyl linkerBinding to D2, 5-HT1A, and 5-HT2A receptors; antipsychotic activity
1-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine 1,2,4-oxadiazole connected to piperidineAdditional 4-phenyl group; no 2-methoxyphenylmethyl groupPain-relieving activity
4-[(2-{5-[(3-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-Yl}-1-Benzothiophen-3-Yl)oxy]piperidine Contains methoxyphenylmethyl, oxadiazole, and piperidine groups1,3,4-oxadiazole vs. 1,2,4-oxadiazole; benzothiophene groupNot specified in search results
SupplierCatalog ReferenceQuantityPrice (€)
CymitQuimica 3D-RBC9846950mg539.00
CymitQuimica 3D-RBC98469500mg1,490.00
VulcanchemVC3058729Not specifiedNot specified

The compound is described as a "versatile small molecule scaffold" , suggesting its utility in various research applications. The relatively high price points indicate that it is primarily intended for research purposes rather than large-scale industrial applications.

Analytical Characterization

Spectroscopic Identification

The structure of 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the methoxy group, aromatic protons, methylene linker, and piperidine protons

    • 13C NMR would reveal carbon signals for the oxadiazole ring, aromatic carbons, and piperidine carbons

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 273 corresponding to the molecular weight

    • Characteristic fragmentation patterns involving loss of the methoxy group and cleavage of the piperidine ring

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for C=N stretching of the oxadiazole ring

    • Absorptions for C-O-C stretching of the methoxy group

    • N-H stretching of the piperidine NH group

Current Research and Future Directions

Areas for Future Exploration

Future research directions for 4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine may include:

  • Comprehensive receptor binding studies to determine affinity for dopamine, serotonin, and other CNS receptors, similar to those conducted for the compounds in study

  • Synthesis of analogs with modified substitution patterns to optimize biological activity

  • Development of radiolabeled derivatives for receptor binding and distribution studies

  • In vivo evaluation of promising compounds in relevant disease models

  • Crystal structure determination to understand conformational preferences

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